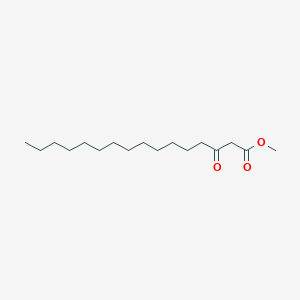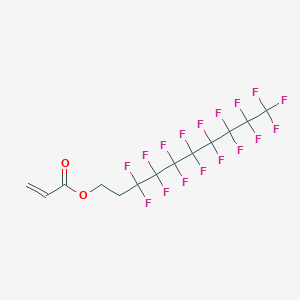
4,5-Oxochrysene
Übersicht
Beschreibung
4,5-Oxochrysene is a polycyclic aromatic hydrocarbon that is commonly found in the environment as a result of incomplete combustion of organic matter. It has been identified as a potential carcinogen and mutagen, and has been the subject of extensive research in the fields of environmental, medical, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Oxochrysene involves several synthetic routes. One method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,2,3,4,5,6,11,12-octahydro-8-methoxy-1-oxochrysene involves the use of hydroaromatic steroid hormones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar cyclization reactions with optimized conditions for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Oxochrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced derivatives such as dihydro-oxochrysene.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Oxochrysene has diverse applications in scientific research due to its unique properties. It is used in studies involving synthesis, catalysis, and material science. In environmental chemistry, it is studied for its role as a pollutant and its potential health effects. In medical research, it is investigated for its mutagenic and carcinogenic properties, which can provide insights into cancer mechanisms and potential therapeutic targets.
Wirkmechanismus
The mechanism by which 4,5-Oxochrysene exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s mutagenic activity is influenced by its electronic structure and the presence of specific functional groups . It can also interact with enzymes involved in detoxification, leading to the formation of reactive intermediates that can cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
- Benz(a)aceanthrylene
- 5-Methylchrysene
- 1,10-Diazachrysene
- 4,10-Diazachrysene
Comparison: 4,5-Oxochrysene is unique due to its specific electronic structure and the presence of an oxo group at the 4,5 positions. This structure influences its reactivity and mutagenic potential. Compared to similar compounds like benz(a)aceanthrylene and 5-methylchrysene, this compound exhibits distinct mutagenic activity due to its specific functional groups .
Eigenschaften
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1(19),2,4,7,9(18),10,12(17),13,15-nonaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O/c20-15-6-4-12-8-14-9-13-3-1-2-11-5-7-16(17(12)10-15)19(14)18(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXDWUOPSZQMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C5=CC(=O)C=CC5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007148 | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86853-91-0 | |
| Record name | 4H-Cyclopenta(def)chrysen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)





